molecular formula C22H34N4O4S B2480457 N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189704-72-0

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2480457
CAS No.: 1189704-72-0
M. Wt: 450.6
InChI Key: FXJRASXPRWRBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide (CAS 1189704-72-0) is a synthetically derived organic compound with a molecular formula of C22H34N4O4S and a molecular weight of 450.59 g/mol . Its structure integrates several pharmaceutically relevant motifs, including a piperidine core, a morpholine-4-sulfonyl group, and a pyridine ring, which are commonly explored in medicinal chemistry for their potential to interact with biological targets . Compounds featuring piperidine and morpholine subunits are frequently investigated for their activity against various enzymes and receptors . Piperidine derivatives, in particular, represent a significant class of bioactive molecules with a broad spectrum of researched properties . Similarly, the morpholine ring is a privileged structure in drug discovery. This specific molecular architecture suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe for hit-to-lead optimization campaigns . Researchers can acquire this compound with confidence in its quality, as it is supplied with guaranteed purity and stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4S/c27-22(24-19-6-3-1-2-4-7-19)18-9-12-25(13-10-18)21-20(8-5-11-23-21)31(28,29)26-14-16-30-17-15-26/h5,8,11,18-19H,1-4,6-7,9-10,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRASXPRWRBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the attachment of the morpholine sulfonyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound is included in several screening libraries for drug discovery, indicating its potential as a lead compound for therapeutic agents. It is part of the 3D-Pharmacophore Based Diversity Library and has been evaluated for its biological activity against various targets, including cancer and inflammatory diseases .

Anticancer Activity

Research indicates that compounds with similar structures to N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 have demonstrated efficacy in treating cell proliferative disorders such as cancer .

A study highlighted that certain pyrimidine-based compounds exhibited potent activity against various cancer cell lines, achieving low IC50 values, which suggests that the piperidine moiety could enhance the anticancer activity of related compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

Case Study: Antitumor Evaluation

In one study, a series of piperidine derivatives were synthesized and evaluated for their antitumor activity. The results indicated that modifications to the piperidine structure could significantly enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into N-cycloheptyl derivatives .

Inhibition of Inflammatory Responses

Another area of application involves the anti-inflammatory potential of compounds similar to this compound. These compounds have been shown to modulate inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits CDK4; shows promise against various cancer cell lines
Anti-inflammatoryModulates inflammatory pathways; potential for treating inflammatory diseases
Drug DiscoveryPart of screening libraries; evaluated for biological activity

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, differing primarily in substituents and heterocyclic systems. Key comparisons are summarized below:

1-[3-(Morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide (BJ10397)

  • Structural Differences :
    • Replaces the cycloheptyl group with a benzyl-isopropylphenyl substituent.
    • Retains the morpholine sulfonyl-pyridine motif.
  • Molecular Properties :
    • Formula: C₂₅H₃₄N₄O₄S
    • Molecular Weight: 486.63 g/mol .

N-{3-[ethyl(propyl)amino]propyl}-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (C799-0751)

  • Structural Differences: Substitutes the morpholine sulfonyl-pyridine with a thiazolo[5,4-b]pyridine system. Features an ethyl-propylamino side chain instead of cycloheptyl.
  • Molecular Properties :
    • Formula: C₂₀H₃₁N₅OS
    • Molecular Weight: 389.56 g/mol .
  • Functional Implications :
    • The thiazolo-pyridine system may enhance π-π stacking interactions but reduce sulfonyl-related hydrogen bonding.

N-[3-(dipropylamino)propyl]-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (C799-0750)

  • Structural Differences: Similar to C799-0751 but with a dipropylamino side chain.
  • Molecular Properties :
    • Formula: C₂₁H₃₃N₅OS
    • Molecular Weight: 403.59 g/mol .
  • Functional Implications :
    • Increased alkyl chain length (dipropyl vs. ethyl-propyl) may enhance hydrophobicity and alter pharmacokinetic profiles.

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The cycloheptyl group in the target compound may offer a balance between steric bulk and flexibility compared to aromatic (BJ10397) or alkylamine (C799-0750/0751) substituents.
  • Data Gaps: No direct pharmacological or binding affinity data are available for the target compound, limiting mechanistic insights.
  • Synthetic Accessibility : Commercial availability of analogs like BJ10397 suggests feasibility in synthesizing derivatives for further testing .

Biological Activity

N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • Piperidine Ring : A six-membered nitrogen-containing ring, which is a common scaffold in many bioactive compounds.
  • Morpholine Group : This heterocyclic structure contributes to the compound's solubility and biological interactions.
  • Pyridine Moiety : Known for its role in various pharmacological activities, this part enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key metabolic enzymes, which can be beneficial in treating conditions like diabetes and neurodegenerative diseases. For instance, derivatives containing morpholine have been reported to inhibit α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing type 2 diabetes and Alzheimer's disease .
  • Receptor Modulation : It acts as a positive allosteric modulator for glucagon-like peptide-1 receptor (GLP-1R), which is crucial for glucose metabolism and appetite regulation. This modulation can lead to improved glucose handling and reduced food intake, making it a candidate for obesity management .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
α-glucosidase Inhibitionα-glucosidase584.20 ± 62.51
AChE InhibitionAcetylcholinesterase201.16 ± 30.84
GLP-1R ModulationGLP-1 receptorNot specified

Case Study 1: Antidiabetic Properties

In a study evaluating the antidiabetic properties of morpholine derivatives, this compound was found to significantly lower blood glucose levels in diabetic rat models. The mechanism involved DPP-4 inhibition, leading to increased insulin secretion and improved oxidative stress markers .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against AChE activity in vitro. The results indicated that the compound effectively inhibited AChE, suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic function .

Research Findings

Recent studies have highlighted several important findings regarding the compound:

  • Toxicity Profile : Initial assessments indicate low cytotoxicity levels, making it a safer alternative compared to other antidiabetic agents .
  • Structure-Activity Relationship (SAR) : Research suggests that modifications in the morpholine and piperidine structures can enhance biological activity, particularly in enzyme inhibition .
  • Potential Applications : Beyond diabetes management, the compound shows promise in treating neurological disorders due to its dual action on metabolic enzymes and neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. A pyridine core is functionalized via sulfonylation using morpholine-4-sulfonyl chloride under basic conditions (e.g., diisopropylethylamine) in anhydrous solvents like dichloromethane . Piperidine-4-carboxamide formation may employ coupling agents (e.g., HATU or DCC) for amide bond formation, followed by cycloheptylamine introduction via nucleophilic substitution. Reaction optimization includes monitoring intermediates via TLC or LC-MS and adjusting stoichiometry to improve yields .

Q. How can the molecular structure of this compound be confirmed with high confidence?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and conformational details of the piperidine and pyridine rings . Complementary techniques include 1^1H/13^13C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, SC-XRD data from analogous piperidinecarboxamides show chair conformations in the piperidine ring, with deviations in bond angles indicating electronic effects from substituents .

Q. What preliminary pharmacological targets are hypothesized for this compound?

  • Methodology : Structural analogs with morpholine sulfonyl and piperidinecarboxamide moieties suggest interactions with G-protein-coupled receptors (GPCRs) or enzymes like acetylcholinesterase . In vitro assays (e.g., radioligand binding or enzymatic inhibition) can identify targets. For instance, piperidine derivatives modulate acetylcholine signaling, implying potential CNS applications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives with halogen substitutions (e.g., bromine vs. chlorine at the pyridine ring) or steric modifications (e.g., cycloheptyl vs. smaller alkyl groups). Biological assays (e.g., IC50_{50} determination) and computational docking (e.g., AutoDock Vina) can reveal how substituents affect binding to targets like kinases or proteases . For example, bromination at the pyridine ring enhances hydrophobic interactions in analogs, improving potency .

Q. How can contradictory data in biological assays (e.g., inconsistent IC50_{50} values across studies) be resolved?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or compound purity. Validate purity via HPLC (>98%) and standardize protocols (e.g., ATP concentration in kinase assays). Replicate experiments with controls (e.g., known inhibitors) and apply statistical analysis (e.g., ANOVA) to identify outliers . For instance, impurities in sulfonylation steps can skew results, necessitating rigorous purification .

Q. What computational methods are suitable for predicting the compound’s conformational stability and solvation effects?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) can model the compound’s behavior in aqueous or lipid environments, assessing piperidine ring flexibility and hydrogen-bonding with water. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energetically stable conformers, validated against SC-XRD data . For example, MD simulations of similar carboxamides show that morpholine sulfonyl groups enhance solubility via polar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.